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Compound of Interest

Compound Name: 2-Aminobenzophenone

Cat. No.: B122507

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals engaged in the
synthesis of 2-aminobenzophenones from anthranilic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on side
reactions and yield optimization.

Problem 1: Low Yield of 2-Aminobenzophenone and Formation of a High-Melting Point Side
Product.

Question: My reaction is producing a low yield of the desired 2-aminobenzophenone, and |
am isolating a significant amount of a high-melting point, insoluble solid. What is this side
product and how can | prevent its formation?

Answer: The high-melting point side product is likely 9(10H)-acridone. Acridone formation is a
common side reaction in the synthesis of 2-aminobenzophenones, particularly under harsh
acidic conditions and at elevated temperatures. The intramolecular cyclization of the
intermediate 2-(tosylamido)benzophenone is promoted by strong Lewis acids or Brgnsted
acids.

Mitigation Strategies:
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Temperature Control: Maintain a reaction temperature below 60°C during the Friedel-Crafts
acylation step. Higher temperatures significantly favor the formation of acridone.

Controlled Addition of Lewis Acid: Add the Lewis acid (e.g., AlCI3) portion-wise at a low
temperature (0-5°C) to control the exothermicity of the reaction.

Reaction Time: Avoid prolonged reaction times. Monitor the reaction progress by TLC and
guench the reaction as soon as the starting material is consumed.

Quenching Procedure: Quench the reaction by slowly pouring the reaction mixture onto
crushed ice to rapidly deactivate the Lewis acid and minimize the opportunity for cyclization.

Problem 2: The Deprotection of the Tosyl Group is Incomplete or Leads to Degradation.

Question: I am having trouble removing the p-toluenesulfonyl (tosyl) protecting group. Either

the reaction is incomplete, or | observe significant decomposition of my product. What are the

optimal conditions for deprotection?

Answer: The sulfonamide bond is notoriously stable and requires strong acidic conditions for

cleavage. However, these conditions can also promote side reactions if not carefully controlled.

Recommended Deprotection Protocol:

Acid Selection: Concentrated sulfuric acid is effective for tosyl group removal.

Temperature and Time: Heating the 2-(tosylamido)benzophenone in concentrated sulfuric
acid at 90-100°C for 1-2 hours is typically sufficient for complete deprotection.

Monitoring: Monitor the reaction by TLC (thin-layer chromatography) to determine the point
of complete deprotection and avoid unnecessary heating that could lead to degradation.

Work-up: After cooling, carefully pour the acidic solution into a large volume of ice-water to
precipitate the 2-aminobenzophenone. Neutralize the solution with a base (e.g., NaOH or
NH4OH) to fully precipitate the product.

Frequently Asked Questions (FAQs)
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Q1: Why is it necessary to protect the amino group of anthranilic acid before the Friedel-Crafts
acylation?

Al: The amino group (-NHz) of anthranilic acid is a Lewis base and will react with the Lewis
acid catalyst (e.g., AlCIz) used in the Friedel-Crafts reaction. This deactivates the catalyst and
prevents the desired acylation from occurring. Protection of the amino group, for example as a
tosylamide, prevents this interaction and allows the Friedel-Crafts reaction to proceed.

Q2: What is the mechanism of acridone formation?

A2: Acridone is formed via an intramolecular electrophilic aromatic substitution reaction. The
Lewis acid activates the carbonyl group of the intermediate 2-(tosylamido)benzophenone,
making it more electrophilic. The electron-rich aromatic ring of the anthranilic acid moiety then
attacks the activated carbonyl carbon, leading to cyclization and subsequent loss of the tosyl
group and a proton to form the stable, conjugated acridone ring system.

Q3: Can | use other protecting groups for the amino function?

A3: Yes, other protecting groups can be used, such as acetyl or benzoyl groups. However, the
tosyl group is commonly employed due to its stability under the Friedel-Crafts reaction
conditions. The choice of protecting group will influence the deprotection strategy. For example,
an acetyl group can be removed under milder basic or acidic conditions compared to a tosyl

group.

Q4: My TLC plate shows multiple spots after the Friedel-Crafts reaction. What are the possible
side products besides acridone?

A4: Besides acridone, other potential side products include:

o Unreacted starting material: N-tosylanthranilic acid or its acid chloride.

» Di-acylated product: Although less common due to the deactivating effect of the first benzoyl
group.

e Products from reaction with solvent: If the solvent is reactive under Friedel-Crafts conditions.
Careful monitoring of the reaction and appropriate purification techniques like column
chromatography are essential to isolate the desired product.
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Data Presentation

Table 1: Effect of Temperature on Product Distribution in the Friedel-Crafts Acylation of N-
Tosylanthranilic Acid with Benzene.

Yield of 2- ) ]
. . Yield of 9(10H)-Acridone
Reaction Temperature (°C) (Tosylamido)benzophenon
(%)

e (%)
40-50 85-90 <5
60-70 70-75 15-20
80-90 40-50 45-55

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzophenone from Anthranilic Acid

Step 1: Protection of Anthranilic Acid

e In a5 L three-necked flask equipped with a mechanical stirrer, thermometer, and addition
funnel, dissolve 137 g (1.0 mol) of anthranilic acid in 1.5 L of 10% aqueous sodium
carbonate solution.

e Warm the solution to 60°C.

e Slowly add a solution of 229 g (1.2 mol) of p-toluenesulfonyl chloride in 500 mL of toluene
over 1 hour, maintaining the temperature at 60-65°C.

 After the addition is complete, continue stirring at 65°C for an additional 2 hours.
e Cool the reaction mixture to room temperature and separate the layers.

 Acidify the aqueous layer with concentrated HCI to a pH of ~2.
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o Collect the precipitated N-(p-toluenesulfonyl)anthranilic acid by filtration, wash with cold
water, and dry. The expected yield is 88-91%.[1]

Step 2: Friedel-Crafts Acylation

e Inadry 3L three-necked flask equipped with a mechanical stirrer, reflux condenser with a
gas outlet, and an addition funnel, suspend 146 g (0.5 mol) of dry N-(p-
toluenesulfonyl)anthranilic acid in 1.5 L of dry benzene.

e Add 119 g (0.57 mol) of phosphorus pentachloride and heat the mixture to 50°C for 30
minutes until the evolution of HCI gas ceases.

e Cool the mixture to 5-10°C in an ice bath.

o Carefully add 290 g (2.2 mol) of anhydrous aluminum chloride in portions over 1 hour,
keeping the temperature below 10°C.

 After the addition, slowly warm the mixture to 50-60°C and maintain this temperature for 4
hours.

e Cool the reaction mixture to room temperature and pour it slowly onto a mixture of 1 kg of
crushed ice and 200 mL of concentrated HCI.

o Separate the benzene layer, wash it with water, 5% sodium bicarbonate solution, and again
with water.

e Dry the benzene solution over anhydrous sodium sulfate and evaporate the solvent under
reduced pressure to obtain crude 2-(tosylamido)benzophenone. The expected yield is 69-
72%.[1]

Step 3: Deprotection
¢ To the crude 2-(tosylamido)benzophenone, add 500 mL of concentrated sulfuric acid.
e Heat the mixture to 90-100°C for 2 hours.

o Cool the solution to room temperature and pour it carefully into 2 L of ice-water.
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Neutralize the solution with a 20% sodium hydroxide solution to precipitate the 2-
aminobenzophenone.

Filter the yellow precipitate, wash thoroughly with water, and dry.

Recrystallize from ethanol to obtain pure 2-aminobenzophenone. The expected yield after
recrystallization is 54%.[1]

Protocol 2: Troubleshooting - Minimizing Acridone Formation

This protocol focuses on modifying the Friedel-Crafts acylation step to minimize the formation

of the acridone side product.

Follow Step 1 as described in Protocol 1.

In a dry 3 L three-necked flask, suspend 146 g (0.5 mol) of dry N-(p-
toluenesulfonyl)anthranilic acid in 1.5 L of dry benzene and add 119 g (0.57 mol) of
phosphorus pentachloride. Heat to 50°C for 30 minutes.

Cool the reaction mixture to 0-5°C using an ice-salt bath.

Crucially, add 290 g (2.2 mol) of anhydrous aluminum chloride very slowly, in small portions,
over a period of 2-3 hours, ensuring the internal temperature does not exceed 5°C.

After the complete addition of AICIs, stir the reaction mixture at 5-10°C for 8-10 hours.

Monitor the reaction progress by taking aliquots and analyzing by TLC. The reaction should
be stopped as soon as the starting acid chloride is consumed.

Proceed with the quenching and work-up as described in Protocol 1, Step 2.

By maintaining a consistently low temperature throughout the addition of the Lewis acid and

the subsequent reaction, the intramolecular cyclization to form acridone is significantly

suppressed.

Mandatory Visualizations
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Caption: Main synthetic pathway for 2-aminobenzophenone and the formation of the acridone
side product.
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Caption: A troubleshooting workflow for low yields in the synthesis of 2-aminobenzophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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